molecular formula C10H11N3O2 B13275921 Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate

Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate

Cat. No.: B13275921
M. Wt: 205.21 g/mol
InChI Key: RZXYGMBRWHNECA-UHFFFAOYSA-N
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Description

Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate typically involves the reaction of a pyrimidine derivative with an alkyne. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloropyrimidine-5-carboxylate.

    Alkylation: The 4-chloropyrimidine-5-carboxylate is then reacted with but-2-yn-1-amine under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (around 80-100°C) with a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce costs would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium at room temperature.

    Reduction: NaBH4 in methanol at room temperature.

    Substitution: Ammonia (NH3) in ethanol at reflux temperature.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways, such as the NF-kB inflammatory pathway, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate
  • Ethyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate
  • Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate

Uniqueness

This compound is unique due to its specific alkyne substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 4-(but-2-ynylamino)pyrimidine-5-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-3-4-5-12-9-8(10(14)15-2)6-11-7-13-9/h6-7H,5H2,1-2H3,(H,11,12,13)

InChI Key

RZXYGMBRWHNECA-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=NC=NC=C1C(=O)OC

Origin of Product

United States

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